BRD4 BD1 vs. BD2 Selectivity Inversion Relative to JQ1 Defines Distinct Transcriptomic Targeting
BAY1238097 exhibits a BRD4 bromodomain selectivity profile opposite to that of the prototypical BET inhibitor JQ1. In TR-FRET assays using BRD4 tandem bromodomains, BAY1238097 preferentially binds BD1 (IC50 = 47 nM) over BD2 (IC50 = 295 nM), yielding a BD1/BD2 selectivity ratio of 0.16 . In contrast, JQ1 shows the inverse preference, with reported IC50 values of 77 nM for BD1 and 33 nM for BD2 (BD1/BD2 ratio = 2.33) under comparable TR-FRET conditions . This differential domain engagement is functionally consequential, as BD1 and BD2 recruit distinct co-regulatory complexes to chromatin; BD1-preferring inhibition may disproportionately affect transcription factors reliant on BD1-mediated acetyl-lysine recognition .
| Evidence Dimension | BRD4 Bromodomain 1 (BD1) and Bromodomain 2 (BD2) Binding Affinity (IC50 via TR-FRET) |
|---|---|
| Target Compound Data | BD1 IC50 = 47 nM; BD2 IC50 = 295 nM; BD1/BD2 ratio = 0.16 |
| Comparator Or Baseline | JQ1: BD1 IC50 = 77 nM; BD2 IC50 = 33 nM; BD1/BD2 ratio = 2.33 |
| Quantified Difference | 6.3-fold lower BD1/BD2 ratio for BAY1238097 vs. JQ1; inverted selectivity direction |
| Conditions | TR-FRET assay using recombinant BRD4 bromodomains and acetylated histone H4 peptide; IC50 values from independent published studies |
Why This Matters
The inverted BD1/BD2 selectivity of BAY1238097 relative to JQ1 means these compounds cannot be used interchangeably for target engagement studies, as they will differentially displace BRD4 from genomic loci depending on which bromodomain mediates chromatin binding at a given site.
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